molecular formula C13H10N4O3S B15032558 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)pyridine-4-carbohydrazide

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)pyridine-4-carbohydrazide

Katalognummer: B15032558
Molekulargewicht: 302.31 g/mol
InChI-Schlüssel: MUGQXUIDJWBGFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)ISONICOTINOHYDRAZIDE is a chemical compound that belongs to the class of benzisothiazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)ISONICOTINOHYDRAZIDE typically involves the reaction of isonicotinohydrazide with 1,1-dioxido-1,2-benzisothiazol-3-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)ISONICOTINOHYDRAZIDE may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)ISONICOTINOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isonicotinohydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfone derivatives, while reduction reactions produce sulfide derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)ISONICOTINOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the modulation of various biological processes, such as cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: A related compound with similar structural features but different biological activities.

    3-Ethoxy-1,2-benzothiazole 1,1-dioxide: Another benzisothiazole derivative with distinct chemical properties and applications.

Uniqueness

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)ISONICOTINOHYDRAZIDE is unique due to its specific combination of the benzisothiazole and isonicotinohydrazide moieties, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific and industrial fields.

Eigenschaften

Molekularformel

C13H10N4O3S

Molekulargewicht

302.31 g/mol

IUPAC-Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)pyridine-4-carbohydrazide

InChI

InChI=1S/C13H10N4O3S/c18-13(9-5-7-14-8-6-9)16-15-12-10-3-1-2-4-11(10)21(19,20)17-12/h1-8H,(H,15,17)(H,16,18)

InChI-Schlüssel

MUGQXUIDJWBGFG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NNC(=O)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.